

# 2-Chloro-4-nitrophenyl-beta-D-cellobioside molecular weight

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## Compound of Interest

**Compound Name:** 2-Chloro-4-nitrophenyl-beta-D-cellobioside

**CAS No.:** 135743-28-1

**Cat. No.:** B593194

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Technical Monograph: 2-Chloro-4-nitrophenyl-

-D-cellobioside (2-CNP-Cel)

## Executive Summary & Rationale

In the kinetic characterization of cellulolytic enzymes—specifically cellobiohydrolases (CBH) and endoglucanases—the choice of chromogenic substrate dictates the fidelity of the assay. While p-nitrophenyl-

-D-cellobioside (pNP-Cel) has historically been the standard, it suffers from a critical limitation: the high pKa of the p-nitrophenol leaving group (~7.1). This necessitates a "stop-and-read" method using alkaline buffer to develop color, prohibiting continuous kinetic monitoring at the acidic pH optima (pH 4.5–5.5) typical of fungal cellulases.

2-Chloro-4-nitrophenyl-

-D-cellobioside (2-CNP-Cel) surmounts this by introducing an electron-withdrawing chlorine atom at the ortho position of the phenol ring. This structural modification lowers the pKa of the aglycone to approximately 5.5, enabling direct, continuous spectrophotometric observation of product release in acidic media.

## Physicochemical Profile

The following data constitutes the core identity of the molecule. Note the distinction between the standard pNP substrate and the chlorinated 2-CNP variant.

Property	Specification
Systematic Name	2-Chloro-4-nitrophenyl- -D-cellobioside
Molecular Formula	C H ClNO
Molecular Weight	497.83 g/mol
Aglycone	2-Chloro-4-nitrophenol (CNP)
Glycone	Cellobiose ( -D-Glcp-(1 4)-D-Glc)
Appearance	White to off-white crystalline powder
Solubility	Soluble in water (up to ~10 mM); enhanced in 50% DMSO
(Aglycone)	400–405 nm (pH dependent)
Extinction Coefficient ( )	~16.5 mM cm (at pH 5.5–6.[1]0)
pKa (Aglycone)	~5.5 (vs. 7.1 for p-nitrophenol)

“

Critical Note on MW: The molecular weight is calculated based on the condensation of cellobiose (C

H

O

) and 2-chloro-4-nitrophenol (C

H

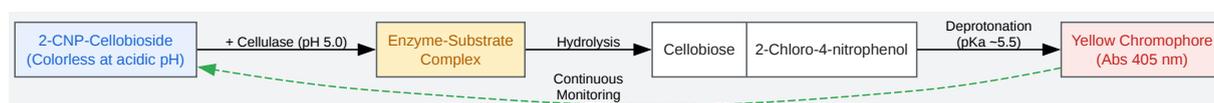
ClNO

) with the loss of water.

## Mechanism of Action

The utility of 2-CNP-Cel relies on the specific hydrolysis of the

-glycosidic bond between the cellobiose unit and the chromogenic aglycone. This reaction is catalyzed by Cellobiohydrolase (CBH) or Endoglucanase (EG).



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Figure 1: Mechanistic pathway of 2-CNP-Cel hydrolysis.[2] Unlike pNP-Cel, the 2-Chloro-4-nitrophenol product exhibits significant absorbance at the reaction pH (5.0–6.0), allowing real-time kinetics.

## Experimental Protocol: Continuous Kinetic Assay

This protocol is designed for a microplate format (96-well) to determine

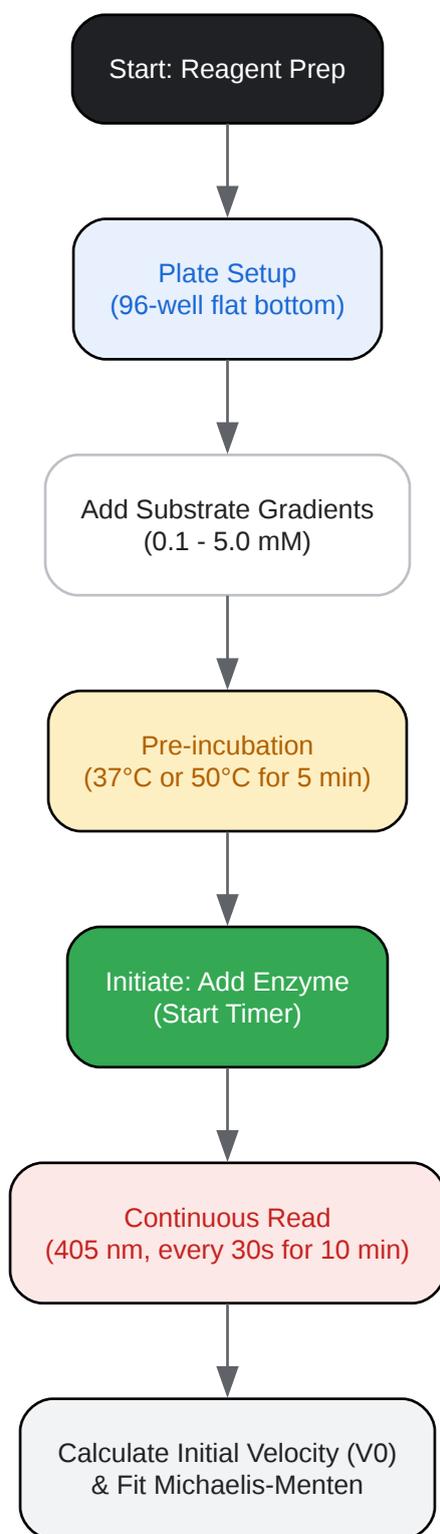
and

of a purified cellulase.

## Reagents Preparation

- Assay Buffer: 50 mM Sodium Acetate, pH 5.5.
- Substrate Stock (10 mM): Dissolve 49.8 mg of 2-CNP-Cel in 10 mL of Assay Buffer. Note: If solubility is an issue, predissolve in 1 mL DMSO, then dilute with buffer.
- Enzyme Solution: Dilute cellulase to ~0.1–1.0 U/mL in Assay Buffer. Keep on ice.

## Workflow



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Figure 2: Workflow for continuous kinetic assay using 2-CNP-Cel.

## Step-by-Step Methodology

- Blanking: Pipette 100  $\mu\text{L}$  of Assay Buffer into "Blank" wells.
- Substrate Gradient: Pipette 90  $\mu\text{L}$  of 2-CNP-Cel stock into sample wells to achieve final concentrations ranging from 0.1 mM to 5.0 mM.
- Equilibration: Incubate the plate at the reaction temperature (e.g., 50°C) for 5 minutes.
- Initiation: Add 10  $\mu\text{L}$  of Enzyme Solution to the sample wells. Do not add enzyme to blanks.
- Monitoring: Immediately place in a temperature-controlled microplate reader. Measure Absorbance at 405 nm ( ) every 30 seconds for 10–20 minutes.
- Quantification:
  - Calculate from the linear portion of the curve.
  - Convert to velocity ( M/min) using the extinction coefficient ( ), correcting for path length ( cm for 100  $\mu\text{L}$  in standard 96-well plate).

## Trustworthiness & Validation (E-E-A-T)

To ensure data integrity, the following controls are mandatory:

- Spontaneous Hydrolysis Control: 2-CNP-Cel is chemically less stable than pNP-Cel due to the electron-withdrawing chlorine. Always run a "No Enzyme" control. If the background rate is high, fresh stock must be prepared.
- Extinction Coefficient Verification: The

of 2-chloro-4-nitrophenol varies with pH. You must generate a standard curve of pure 2-chloro-4-nitrophenol (Aglycone) in your specific assay buffer (pH 5.5) to determine the exact conversion factor. Do not rely solely on literature values.

- Substrate Inhibition: High concentrations of nitrophenyl glycosides can sometimes inhibit CBHs. If the Michaelis-Menten plot dips at high [S], fit to a substrate inhibition model ( ).

## References

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